molecular formula C13H19NO3 B1218421 Pellotine

Pellotine

Cat. No. B1218421
M. Wt: 237.29 g/mol
InChI Key: NKHMWHLJHODBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pellotine is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.

Scientific Research Applications

Alkaloid Composition and Properties

Pellotine, identified in certain cactus species like Lophophora williamsii, is one of several alkaloids with notable chemical properties. Research has shown that Lophophora diffusa, a related species, predominantly produces phenolic tetrahydroisoquinoline alkaloids, mainly pellotine, with minimal mescaline content. This distinction supports the postulation of an independent metabolic pathway to pellotine and anhalidine (Bruhn & Holmstedt, 1973). Further, pellotine, along with other alkaloids like mescaline, anhalonine, lophophorine, and anhalonidine, has been identified in prehistoric specimens of Lophophora, indicating its long-standing presence and potential significance in historical contexts (Bruhn, Lindgren, Holmstedt & Adovasio, 1978).

Therapeutic Uses in Neurological Disorders

Pellotine's potential application in neurological disorders, such as Alzheimer's disease and Parkinson's disease, has been suggested due to the diverse areas of study involving related compounds. Research on nicotine and related alkaloids has contributed to developing novel nicotinic agonists for these conditions, which might imply a similar path for the exploration of pellotine's therapeutic uses (Perkins et al., 1996). Although direct studies on pellotine are limited, its chemical relation to other studied alkaloids opens avenues for future research in this area.

Pharmacogenetics and Personalized Medicine

The exploration of pellotine in the context of pharmacogenetics is another potential application. The NIH Pharmacogenetics Research Network has been working on correlating drug response with genetic variation, focusing on various drugs and proteins. Considering pellotine's unique pharmacological profile, its inclusion in such studies could be beneficial for understanding individualized drug responses and the development of personalized medicine strategies (Giacomini et al., 2007).

Contribution to Multidisciplinary Studies

Pellotine's unique properties also contribute to multidisciplinary scientific research, offering insights into complex biochemical pathways and responses. Studies that encompass diverse fields such as biochemistry, pharmacology, and genetics could benefit from including pellotine, especially in exploring the complexity of neuronal responses and interactions at various levels (Mermelstein, Kobus & Clayton, 2007).

properties

Product Name

Pellotine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol

InChI

InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3

InChI Key

NKHMWHLJHODBEP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O

synonyms

pellotine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.